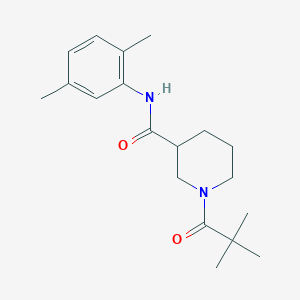
N-(2,4-difluorophenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Description
The compound belongs to a class of substances that combine elements of fluorophenyl and thienylsulfonyl groups with a piperidinecarboxamide backbone. Such compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
Synthesis of such compounds typically involves complex organic reactions, including the formation of amide bonds and the introduction of sulfonyl and fluorophenyl groups into the piperidine ring. A relevant process includes the conjugate additions of amino acids to acetylenic sulfones, followed by intramolecular alkylation to afford cyclic enamine sulfones, leading to piperidine derivatives (Back & Nakajima, 2000)1.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its fluorinated aromatic ring, which can influence its electronic properties and reactivity. Computational evaluations, including Density Functional Theory (DFT) studies, are often used to analyze the molecular geometry, reactive parameters, and frontier molecular orbitals (HOMO-LUMO) to understand the compound's chemical behavior better (Letters in Applied NanoBioScience, 2022)2.
Chemical Reactions and Properties
This compound's reactivity can be influenced by its sulfonyl and fluorophenyl groups, impacting its participation in various chemical reactions. For instance, its sulfone group can engage in reactions with chloroamines, facilitating the synthesis of diverse heterocyclic structures (Back & Nakajima, 2000)1.
Physical Properties Analysis
Physical properties, such as solubility, melting point, and stability, are crucial for the compound's handling and application. While specific studies on "N-(2,4-difluorophenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide" are not directly available, related compounds exhibit solubility in common organic solvents and stability under standard conditions.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and photostability, are significantly influenced by the fluorophenyl and sulfonyl groups. These groups can affect the electron density distribution across the molecule, altering its reactivity and interaction with biological targets.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3S2/c17-12-5-6-14(13(18)9-12)19-16(21)11-3-1-7-20(10-11)25(22,23)15-4-2-8-24-15/h2,4-6,8-9,11H,1,3,7,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGRKZXFOHAZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4509843.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4509844.png)
![3-fluoro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B4509849.png)
![1-(3-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4509853.png)


![1-[(5-chloro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4509891.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide](/img/structure/B4509898.png)
![N-(2-fluorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509902.png)
![6-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-quinolinol](/img/structure/B4509915.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4509916.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509925.png)
